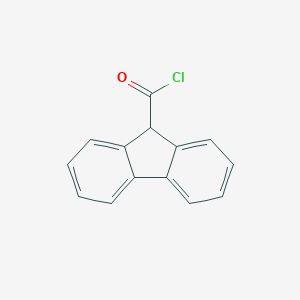

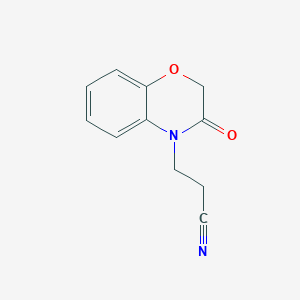

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

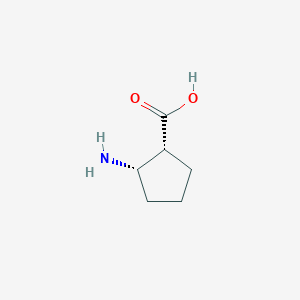

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile (DOP) is an organic compound with a unique structure that has been studied for its potential medicinal applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen, which form a ring structure. DOP is a very versatile compound and has been studied for its potential in a variety of fields, including chemical synthesis, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Bioactive Compounds and Ecological Role

The benzoxazinone class, to which 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile belongs, has been extensively researched for its phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are considered for their potential as natural herbicide models. The degradation products of benzoxazinones also play a significant role in the ecological behavior of benzoxazinone-producing plants, contributing to chemical defense mechanisms. Moreover, their simple chemical structure and accessibility make them a promising source of bioactive compounds (Macias et al., 2009).

Antimicrobial and Antioxidant Properties

Benzoxazinyl pyrazolone arylidenes derived from benzoxazinones exhibit potent antimicrobial and antioxidant activities. These derivatives, obtained through a synthesis process involving the base compound, show promise in pharmaceutical applications, highlighting the versatile nature of benzoxazinones (Sonia et al., 2013).

Allelochemicals and Natural Product Synthesis

Benzoxazinones and related compounds isolated from the Gramineae family display significant biological properties such as antimicrobial, antifeedant, antifungal, and insecticidal activities. Their natural occurrence and the synthetic methods developed for their production underscore their potential agronomic utility and contribution to the chemistry of natural products (Macias et al., 2006).

Chemistry and Bioactivities of Benzoxazine Derivatives

The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines, including oxo-derivatives, are recognized for their significant biological activities, which span across antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. The chemical simplicity and adaptability of these compounds enable their use as sources for further bioactive compounds, facilitating the discovery of new pharmaceuticals with diverse biological activities (El-Din, 2021).

Novel Applications Beyond Monomers

Apart from their traditional use as monomers for the synthesis of polybenzoxazines, 3,4-Dihydro-1,3-2H-benzoxazines have been found to possess other remarkable properties. These include applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating the versatility and potential of benzoxazines in materials science and beyond (Wattanathana et al., 2017).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-(3-oxo-1,4-benzoxazin-4-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMJEYOWARPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403932 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23866-12-8 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

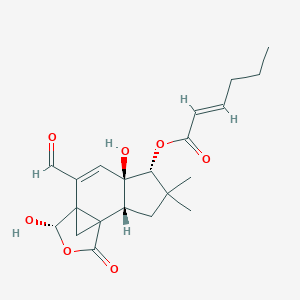

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

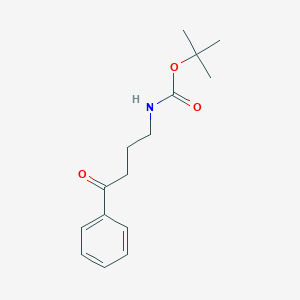

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)